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Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Pigment
Red 177 (C.l. 65300), a high-performance anthraquinone pigment. The document details the
theoretical basis and practical application of key spectroscopic techniques for the
characterization of this compound, including Fourier-Transform Infrared (FTIR) Spectroscopy,
Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. While specific experimental data
for Nuclear Magnetic Resonance (NMR) spectroscopy of Pigment Red 177 is not readily
available in public literature, this guide infers expected spectral characteristics based on
analogous diaminoanthraquinone structures. Detailed experimental protocols for each
technique are provided to facilitate replication and further research. All quantitative data is
summarized in structured tables, and logical workflows are visualized using Graphviz diagrams
to enhance comprehension and utility for researchers in materials science, analytical chemistry,
and drug development.

Introduction

Pigment Red 177 (CAS No. 4051-63-2), chemically identified as 4,4'-Diamino-[1,1'-
bianthracene]-9,9',10,10'-tetraone, is a synthetic organic pigment with exceptional color
fastness, thermal stability, and lightfastness.[1][2] These properties have led to its widespread
use in demanding applications such as automotive coatings, high-quality industrial paints, and
plastics.[1][3] From a pharmaceutical and drug development perspective, the robust and stable
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molecular structure of anthraquinone derivatives like Pigment Red 177 makes them interesting
scaffolds for investigation. A thorough understanding of their spectroscopic signature is crucial
for quality control, stability testing, and the identification of potential interactions in complex
matrices.

This guide serves as a comprehensive resource for the spectroscopic analysis of Pigment Red
177, providing both theoretical background and practical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of Pigment Red 177 is presented in Table 1.
This data is essential for sample preparation and for the interpretation of spectroscopic results.

Property Value Reference(s)

1-amino-4-(4-amino-9,10-
IUPAC Name dioxoanthracen-1- [4]

yl)anthracene-9,10-dione

CAS Number 4051-63-2 [5]
C.l. Number 65300 [6]
Molecular Formula C2sH16N204 [5]
Molecular Weight 444.44 g/mol [5]
Melting Point 356-358 °C [7]
Appearance Red powder [7]

Solubili Insoluble in water and most
olubility _
common organic solvents.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic
analysis of an organic pigment like Pigment Red 177.
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General Spectroscopic Analysis Workflow for Pigment Red 177
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Caption: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The infrared spectrum of Pigment Red 177 is characterized by absorption bands
corresponding to the vibrations of its anthraquinone core, amino groups, and aromatic
structures.

Expected FTIR Spectral Data
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While a fully assigned spectrum for Pigment Red 177 is not widely published, the expected
absorption bands, based on its structure and data from analogous compounds, are
summarized in Table 2. An FTIR spectrum is available in the IRUG spectral database (access
required).[8]

Wavenumber (cm~12) Intensity Assignment

N-H stretching vibrations of the

~3400 - 3200 Medium . .
primary amino groups
C=0 stretching vibrations of
~1670 - 1630 Strong )
the quinone carbonyl groups
C=C stretching vibrations of
~1600 - 1580 Strong o
the aromatic rings
. Aromatic C=C stretching and
~1500 - 1400 Medium ] )
C-H in-plane bending
~1300 - 1200 Medium C-N stretching vibrations
. C-H out-of-plane bending
Below 900 Medium-Weak

vibrations of the aromatic rings

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

 Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

o Sample Preparation: A small amount of the dry Pigment Red 177 powder is placed directly
onto the ATR crystal.

o Data Acquisition:

o Spectral Range: 4000 - 400 cm~1
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o Resolution: 4 cm~1
o Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean, empty ATR crystal is recorded prior to
sample analysis.

o Data Processing: The resulting spectrum is typically displayed in terms of absorbance or
transmittance. Baseline correction may be applied if necessary.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is
particularly sensitive to non-polar bonds and can provide information about the molecular
backbone and crystal lattice structure.

Expected Raman Spectral Data

Specific Raman spectra for Pigment Red 177 are not readily available in the public domain.
However, based on the analysis of other anthraquinone pigments, the spectrum is expected to
be dominated by strong bands corresponding to the stretching vibrations of the aromatic rings
and the quinone structure.

Raman Shift (cm™?) Intensity Tentative Assignment
~1600 - 1550 Strong Aromatic C=C stretching
14001300 swong ©C srecing of e el
~1250 - 1150 Medium In-plane C-H bending

Below 1000 Medium to Weak Ring deformation modes

Experimental Protocol: Dispersive Raman Spectroscopy

e Instrument: A dispersive Raman spectrometer equipped with a microscope.
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o Excitation Laser: A 785 nm or 532 nm laser is commonly used for the analysis of organic
pigments to balance signal intensity and minimize fluorescence.

o Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
o Data Acquisition:
o Objective: 10x or 20x objective.

o Laser Power: The laser power should be minimized (e.g., 1-10 mW) to avoid thermal

degradation of the sample.

o Integration Time and Accumulations: Typically 10-30 seconds integration time with 2-5

accumulations.
o Spectral Range: 200 - 1800 cm~1

» Data Processing: The raw spectrum is corrected for background fluorescence using a
polynomial fitting algorithm.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is responsible for its color. For Pigment Red 177, the extended 1t-conjugated system of
the bianthracene core gives rise to strong absorptions in the visible region.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of Pigment Red 177 in a suitable solvent is expected to show
characteristic absorption maxima (Amax). Based on studies of similar anthraquinone
derivatives, the expected absorption bands are listed in Table 3.[9]
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Wavelength (Amax) (nm) Region Electronic Transition

T — TT* transitions of the

~250 - 280 uv .

aromatic system

n — TT* transitions of the
~320 - 350 UV-A

carbonyl groups

Intramolecular charge transfer

o (ICT) transitions involving the

~450 - 550 Visible

amino groups and the

anthraquinone core

Experimental Protocol: Solution UV-Vis Spectroscopy

e Instrument: A dual-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Due to its low solubility, a suitable solvent must be chosen. Dimethyl sulfoxide (DMSOQO) or
N-methyl-2-pyrrolidone (NMP) may be considered.

o Adilute solution of Pigment Red 177 is prepared to ensure that the absorbance is within

the linear range of the instrument (typically < 1.5 AU).
o Data Acquisition:
o Spectral Range: 200 - 800 nm.
o Blank: A cuvette containing the pure solvent is used as a blank.

o Data Processing: The absorbance spectrum is recorded, and the wavelengths of maximum

absorbance (Amax) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic
compounds. However, the low solubility of Pigment Red 177 in common deuterated solvents
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presents a significant challenge for obtaining high-resolution NMR spectra. The following
information is inferred from studies on soluble diaminoanthraquinone derivatives.[10][11]

Expected 'H and **C NMR Spectral Data

e 1H NMR:

o Aromatic Protons: Signals corresponding to the protons on the aromatic rings are
expected in the range of d 7.0 - 8.5 ppm.

o Amine Protons: The protons of the amino groups would likely appear as a broad signal,
the chemical shift of which would be highly dependent on the solvent and concentration.

o BC NMR:

o Carbonyl Carbons: The signals for the quinone carbonyl carbons are expected to be in the
downfield region, typically around & 180 - 185 ppm.

o Aromatic Carbons: A complex set of signals for the aromatic carbons would be observed
between & 110 - 150 ppm. The carbons attached to the amino groups would be shifted to
higher field compared to unsubstituted carbons.

Experimental Considerations

To obtain NMR data for Pigment Red 177, the following should be considered:

e Solvent Selection: High-boiling, polar aprotic solvents such as DMSO-ds or deuterated
trifluoroacetic acid may be required to achieve sufficient concentration.

e High-Temperature NMR: Performing the experiment at elevated temperatures could increase
solubility.

e Solid-State NMR (ssNMR): If solution-state NMR is not feasible, sSNMR would be the
technique of choice to analyze the structure of Pigment Red 177 in its solid form.

Signaling Pathways and Experimental Workflows
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The following diagram illustrates the interaction of photons with Pigment Red 177 leading to
the observed spectroscopic signals.

Interaction of Photons with Pigment Red 177
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Caption: Photon interactions with Pigment Red 177.

Conclusion
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This technical guide has provided a comprehensive overview of the spectroscopic analysis of
Pigment Red 177. While a complete set of publicly available, fully assigned spectra remains
elusive, this document consolidates the known properties and provides detailed, practical
methodologies for its characterization using FTIR, Raman, and UV-Vis spectroscopy. The
inferred NMR data, based on analogous compounds, offers a starting point for further
investigation. The presented workflows and experimental protocols are intended to be a
valuable resource for researchers and scientists engaged in the analysis of this and other high-
performance organic pigments, aiding in quality control, material identification, and further
research into the applications of anthraquinone-based molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Pigment Red 177: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361050#pigment-red-177-spectroscopic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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